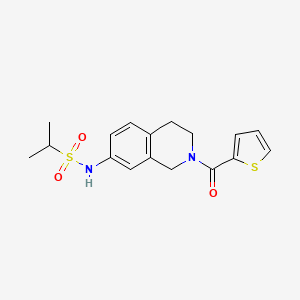
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group linked to a tetrahydroisoquinoline moiety and a thiophene-2-carbonyl group. Its molecular formula is C15H16N2O3S, with a molecular weight of approximately 320.36 g/mol. The structural diversity provided by the thiophene and tetrahydroisoquinoline rings contributes significantly to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Neuroprotection : The compound has been shown to reduce oxidative stress and inflammation, leading to decreased neuronal cell death. This neuroprotective effect is crucial for potential applications in neurodegenerative diseases.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as carbonic anhydrase II, which plays a role in various physiological processes including acid-base balance and fluid secretion .
Anticancer Properties
Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance:
- Case Study : A related compound was evaluated for its effects on MCF7 breast cancer cells and HEP2 laryngeal cancer cells. Results showed that it induced apoptosis and down-regulated key survival genes such as KI-67 and AKT1, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
Sulfonamide derivatives have historically shown efficacy against various bacterial strains. Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, indicating that this compound could also be effective against certain pathogens.
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Neuroprotective, Anticancer | Reduces oxidative stress; induces apoptosis |
| 4-substituted thiophene sulfonamides | Antimicrobial | Inhibits carbonic anhydrase II |
| Chalcone derivatives | Anticancer | Down-regulates anti-apoptotic genes |
Future Directions in Research
Ongoing research aims to elucidate the precise molecular pathways influenced by this compound. Investigations into structure-activity relationships (SAR) will help optimize its therapeutic potential and identify additional biological targets.
属性
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)24(21,22)18-15-6-5-13-7-8-19(11-14(13)10-15)17(20)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCJATSIAHJMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














